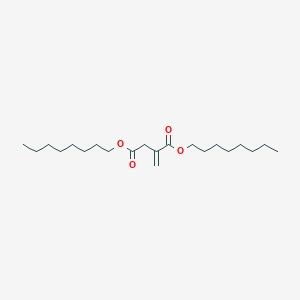

Dioctyl 2-methylidenebutanedioate

Descripción

Dioctyl 2-methylidenebutanedioate is an ester derivative of 2-methylidenebutanedioic acid (itaconic acid), featuring two octyl chains esterified to the carboxylic acid groups. Its structure includes a reactive α,β-unsaturated carbonyl system (methylidene group), which enables participation in Michael additions, polymerizations, and other organic reactions.

The compound’s extended alkyl chains likely enhance hydrophobicity, making it suitable for applications in plasticizers, lubricants, or coatings. Its synthesis would involve esterification of itaconic acid with octanol, analogous to methods for dimethyl itaconate .

Propiedades

Número CAS |

22501-68-4 |

|---|---|

Fórmula molecular |

C21H38O4 |

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

dioctyl 2-methylidenebutanedioate |

InChI |

InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3 |

Clave InChI |

NQPOXJIXYCVBDO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC |

Números CAS relacionados |

28451-57-2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of dioctyl 2-methylidenebutanedioate involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Esterification: As mentioned, it is formed through the esterification of maleic anhydride with octyl alcohol.

Hydrolysis: This compound can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Esterification: Maleic anhydride, octyl alcohol, sulfuric acid or Dowex resin as catalysts.

Hydrolysis: Water, acidic or basic medium.

Major Products Formed

Esterification: Dioctyl 2-methylidenebutanedioate.

Hydrolysis: Octyl alcohol and maleic acid.

Aplicaciones Científicas De Investigación

Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible plastics.

Biology: Investigated for its potential effects on biological systems due to its plasticizing properties.

Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mecanismo De Acción

The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key Compounds:

- Dimethyl 2-Methylidenebutanedioate (Dimethyl Itaconate)

- Dibutyl Esters (e.g., Dibutyl 3-Methylpentanedioate)

- Dioctyl Sebacate

Structural Features:

- Dimethyl Itaconate : Short methyl ester groups result in a lower molecular weight (172.15 g/mol) and higher polarity compared to dioctyl derivatives. Its spectral data (e.g., NMR, IR) are well-documented, with characteristic peaks for the methylidene group and ester carbonyls .

- Dioctyl 2-Methylidenebutanedioate : Octyl chains increase molecular weight (estimated ~400–450 g/mol) and reduce polarity. Spectroscopic analysis would show shifts in alkyl proton signals (1H-NMR: δ 0.8–1.7 ppm) and carbonyl carbons (13C-NMR: ~165–170 ppm), consistent with longer esters .

- Dioctyl Sebacate : A saturated dioctyl ester without the methylidene group. Its structure lacks conjugation, leading to distinct reactivity and spectral profiles (e.g., absence of α,β-unsaturated carbonyl absorptions in IR) .

Table 1: Structural and Spectroscopic Comparison

Physicochemical and Functional Properties

Solubility and Reactivity:

- Dimethyl Itaconate: Polar, soluble in acetone and methanol. Reacts readily in Diels-Alder or polymerization reactions due to low steric hindrance .

- Dioctyl 2-Methylidenebutanedioate: Hydrophobic, likely soluble in non-polar solvents (e.g., hexane). Octyl groups may slow reaction kinetics but improve thermal stability .

- Dioctyl Sebacate : Used in aerosols and lubricants due to high hydrophobicity and low volatility. Lacks the reactive methylidene group, limiting its utility in polymerization .

Table 2: Functional Properties

Bioactivity and Industrial Relevance

- Dioctyl 2-Methylidenebutanedioate: Limited bioactivity data; its applications are inferred from structural analogs. Databases like KLSD (Kinase Ligand Similarity and Diversity) could facilitate bioactivity screening but currently lack specific entries .

- Dioctyl Sebacate: Non-reactive and biocompatible, widely used in cosmetics and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.